Sodium (3-cyanophenyl)methanesulfinate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H6NNaO2S |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;(3-cyanophenyl)methanesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c9-5-7-2-1-3-8(4-7)6-12(10)11;/h1-4H,6H2,(H,10,11);/q;+1/p-1 |
InChI Key |
PKXCMIFMHZVWHI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
Elucidating the Reactivity and Reaction Mechanisms of Sodium 3 Cyanophenyl Methanesulfinate
Fundamental Reactivity Patterns of the Sulfinate Anion
The sulfinate anion, [(3-cyanophenyl)CH₂SO₂]⁻, is the key reactive species derived from sodium (3-cyanophenyl)methanesulfinate. Its reactivity is characterized by the presence of a lone pair of electrons and the ability to participate in both two-electron (nucleophilic) and one-electron (radical) transfer processes.
Nucleophilic Character in Intermolecular Reactions
The sulfinate anion of this compound is a potent nucleophile, readily participating in reactions with a variety of electrophiles. The sulfur atom, being a soft and polarizable center, is the primary site of nucleophilic attack. This nucleophilicity is fundamental to the formation of new carbon-sulfur bonds.
In a typical nucleophilic substitution reaction, the sulfinate anion displaces a leaving group on an alkyl or aryl halide, leading to the formation of a sulfone. The reaction proceeds via an Sₙ2 mechanism with alkyl halides, where the sulfinate anion attacks the electrophilic carbon atom, displacing the halide ion. The presence of the electron-withdrawing cyano group on the phenyl ring can influence the nucleophilicity of the sulfinate anion, although it is generally considered a strong nucleophile.
| Reactant Type | Product Type | General Reaction |
| Alkyl Halide | Alkyl Sulfone | R-X + [(3-CN-Ph)CH₂SO₂]⁻Na⁺ → (3-CN-Ph)CH₂SO₂-R + NaX |
| Aryl Halide | Aryl Sulfone | Ar-X + [(3-CN-Ph)CH₂SO₂]⁻Na⁺ → (3-CN-Ph)CH₂SO₂-Ar + NaX |
Participation in Single-Electron Transfer and Radical Processes
Beyond its two-electron nucleophilic reactivity, the sulfinate anion can also engage in single-electron transfer (SET) processes to generate a sulfonyl radical. This transformation is typically initiated by an oxidant or through photoredox catalysis. The resulting (3-cyanophenyl)methanesulfonyl radical is a versatile intermediate that can participate in a variety of radical-mediated reactions.
The formation of the sulfonyl radical opens up reaction pathways that are distinct from the nucleophilic routes. These radicals can add to alkenes and alkynes, participate in atom transfer reactions, and engage in radical-radical coupling processes. The generation of the (3-cyanophenyl)methanesulfonyl radical is a key step in many modern synthetic methodologies for the construction of complex sulfur-containing molecules.
Transformations at the Sulfur Center of the Sulfinate Moiety
The sulfur atom of the sulfinate group in this compound is the focal point for a range of chemical transformations, allowing for its conversion into various other sulfur-containing functional groups.
Alkylation and Arylation for the Formation of Sulfones and Sulfoxides
The most common transformation of this compound is its reaction with alkylating and arylating agents to form sulfones. As mentioned in section 3.1.1, the S-alkylation of the sulfinate anion with alkyl halides is a straightforward method for the synthesis of alkyl (3-cyanophenyl)methyl sulfones organic-chemistry.orgresearchgate.netresearchgate.netorganic-chemistry.org. Similarly, arylation can be achieved through cross-coupling reactions with aryl halides, often catalyzed by transition metals like palladium or copper mdpi.comorganic-chemistry.org. These reactions are robust and tolerate a wide range of functional groups.
While the formation of sulfones is the predominant outcome of alkylation and arylation reactions, the synthesis of sulfoxides from sulfinates is also possible under specific conditions. The reaction of sulfenate anions, which can be generated from sulfoxides, with electrophiles can lead to the formation of new sulfoxides organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net.
Conversion to Sulfonamides and Sulfonate Esters
This compound serves as a valuable precursor for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. The conversion is typically achieved by reacting the sulfinate with an amine in the presence of an oxidizing agent. The reaction proceeds through the in-situ formation of a sulfonyl chloride or a related activated species, which then reacts with the amine to form the sulfonamide. Various methods have been developed for this transformation, often employing reagents like N-bromosuccinimide or iodine organic-chemistry.orgnih.govresearchgate.netresearchgate.net.
Furthermore, this compound can be converted to sulfonate esters. This can be achieved through the reaction with an alcohol in the presence of an oxidizing agent or by reacting a corresponding sulfonyl chloride (derived from the sulfinate) with an alcohol researchgate.neteurjchem.comenovatia.comorganic-chemistry.org. A related transformation involves the reaction of aryl methanesulfonates, such as p-cyanophenyl methanesulfonate, with sodium hydride to yield sulfone-sulfonate esters cdnsciencepub.com.
Redox Chemistry and Sulfonyl Compound Generation
The sulfur atom in this compound exists in a +2 oxidation state and can undergo both oxidation and reduction. Oxidation of the sulfinate anion, typically with a one-electron oxidant, leads to the formation of the corresponding sulfonyl radical, as discussed in section 3.1.2. This radical is a key intermediate in the synthesis of various sulfonyl compounds semanticscholar.orgmdpi.com. The oxidation of sulfinates can also be a key step in the formation of sulfonate esters and sulfonamides.
The redox chemistry of sulfinates is central to their utility in modern organic synthesis, enabling the generation of reactive intermediates that can participate in a wide array of carbon-sulfur bond-forming reactions.
Stereochemical Aspects of Sulfinate Reactions
Nucleophilic substitution at a chiral sulfinate sulfur atom can be broadly categorized into two stereochemical pathways:
Inversion of Configuration: This is a common outcome for reactions that proceed via a mechanism analogous to the S(_N)2 reaction. In this pathway, the nucleophile attacks the sulfur atom from the side opposite to the leaving group. This backside attack leads to a trigonal bipyramidal transition state, which then collapses to the product with an inverted stereochemistry at the sulfur center. Many conversions of sulfinate esters to other sulfur-containing compounds, such as sulfoxides or sulfinamides, using organometallic reagents or amides proceed with inversion. wikipedia.org
Retention of Configuration: This outcome is also frequently observed and is often associated with mechanisms involving an addition-elimination pathway with pseudorotation of an intermediate, or a frontside attack mechanism. In some cases, a transient, tetracoordinate sulfurane intermediate is formed. scribd.com The geometry of this intermediate and the relative positions of the entering and leaving groups can dictate the stereochemical outcome. If the entering and leaving groups occupy specific positions in the sulfurane intermediate, retention of configuration can be the major or even exclusive pathway. scribd.com Factors such as the use of sterically demanding nucleophiles or the presence of certain catalysts can favor retention. scribd.com For instance, the acid-catalyzed alcoholysis of sulfinamides can result in either inversion or retention, depending on the steric bulk of the alcohol and the amine fragment. scribd.com
The stereochemical course can be influenced by subtle changes in the reaction system. For example, the addition of inorganic salts has been shown to alter the stereochemical preference from inversion to retention in certain sulfinate reactions. scribd.com This highlights the complexity and sensitivity of these transformations to the reaction environment. While specific stereochemical studies on this compound are not extensively documented in the literature, the principles governing other chiral sulfinates are expected to apply. The stereochemical integrity of reactions involving this compound would be crucial for its application in asymmetric synthesis, where control over the three-dimensional arrangement of atoms is paramount.
Impact of the 3-Cyanophenyl Substituent on Reaction Kinetics and Selectivity
The 3-cyanophenyl substituent attached to the methanesulfinate (B1228633) core exerts significant electronic and steric influences that modulate the compound's reactivity, reaction rates (kinetics), and the distribution of products (selectivity).
Electronic Modulation by the Cyano Group
The cyano (-C≡N) group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. youtube.com Its electronic influence is transmitted through both inductive and resonance effects. When placed at the meta position of the phenyl ring, as in this compound, the primary mode of electronic influence is the inductive effect (-I). The resonance effect (-M) is not operative from the meta position, which cannot directly delocalize the charge from the reaction center onto the substituent. wikipedia.org
The strong -I effect of the meta-cyano group withdraws electron density from the phenyl ring and, by extension, from the benzylic carbon and the attached sulfinate group. This has several key consequences for reaction kinetics:
Increased Electrophilicity: The withdrawal of electron density makes the sulfur atom of the sulfinate group more electron-deficient, or electrophilic. This enhanced electrophilicity makes it a more susceptible target for nucleophilic attack.
Stabilization of Negative Charge: In reactions where a negative charge develops on the sulfinate moiety or in the transition state, the electron-withdrawing cyano group can provide stabilization, thereby lowering the activation energy of the reaction.
Increased Reaction Rates: For reactions involving nucleophilic attack on the sulfur atom, the presence of the 3-cyano group is expected to significantly increase the reaction rate compared to unsubstituted benzenemethanesulfinate or derivatives with electron-donating groups.
The magnitude of this electronic effect can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. wikipedia.org The Hammett substituent constant (σ) for a meta-cyano group is positive (σ(_m) = +0.56), indicating a strong electron-withdrawing character. wikipedia.org This value can be used to predict a substantial rate enhancement in reactions sensitive to electronic effects.
| Substituent (meta-position) | Hammett Constant (σm) | Electronic Effect |
|---|---|---|
| -OCH3 | +0.12 | Weakly Withdrawing |
| -CH3 | -0.07 | Weakly Donating |
| -H | 0.00 | Reference |
| -Cl | +0.37 | Withdrawing |
| -CN | +0.56 | Strongly Withdrawing |
| -NO2 | +0.71 | Very Strongly Withdrawing |
Steric Effects on Reaction Pathways
Steric effects arise from the spatial arrangement of atoms and can influence reaction rates and selectivity by hindering the approach of reactants. numberanalytics.com The 3-cyanophenyl)methane group has a specific three-dimensional structure that can affect how other molecules interact with the sulfinate reaction center.
The phenyl group itself is considered a sterically demanding substituent. stackexchange.com Its bulk can impede the approach of a nucleophile or electrophile to the adjacent sulfinate group. This phenomenon, known as steric hindrance, can slow down a reaction or favor attack at a less hindered site if one is available. dalalinstitute.com The steric bulk of a substituent can be quantitatively estimated using parameters like the cyclohexane (B81311) A-value, which measures the conformational preference of a substituent on a cyclohexane ring. A higher A-value corresponds to greater steric bulk. masterorganicchemistry.com
| Substituent | A-Value (kcal/mol) | Relative Steric Bulk |
|---|---|---|
| -H | 0.0 | Very Low |
| -CN | 0.2 | Low |
| -OH | 0.9 | Moderate |
| -CH3 | 1.7 | Significant |
| -C6H5 (Phenyl) | 3.0 | High |
| -C(CH3)3 (tert-Butyl) | >4.5 | Very High |
For this compound, the bulky phenyl group is separated from the sulfur atom by a methylene (B1212753) (-CH₂-) spacer. This spacer provides some flexibility and reduces the direct steric impact on the sulfinate group compared to a system where the phenyl ring is directly attached to the sulfur. However, in reactions involving very large or sterically complex reagents, the 3-cyanophenyl)methane fragment could still play a role in directing the stereochemical outcome or influencing the regioselectivity of the reaction. The cyano group itself, being linear, adds minimal bulk at the meta-position, and thus the steric profile is dominated by the phenyl ring. stackexchange.com In most cases, the powerful electronic effects of the cyano group are expected to be the dominant factor controlling the reactivity and kinetics of this compound. numberanalytics.com
Detailed Mechanistic Investigations through Advanced Spectroscopic and Kinetic Studies
Elucidating the precise reaction mechanism of sulfinates requires a combination of advanced experimental techniques. Spectroscopic methods are employed to identify and characterize reaction components, including short-lived intermediates, while kinetic studies provide quantitative data on reaction rates, which helps in determining the sequence of steps and the nature of the transition states.
Identification of Transient Intermediates
Reactions of sulfinates often proceed through transient intermediates that are not directly observable under normal conditions. The identification of these species is crucial for a complete mechanistic understanding. For nucleophilic substitution reactions at the sulfur center, pentacoordinate sulfuranes are often postulated as key intermediates. scribd.com
Several advanced spectroscopic techniques can be employed to detect and characterize such fleeting species:
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: By conducting reactions at very low temperatures, the lifetime of reactive intermediates can be extended, sometimes to the point where they can be observed and characterized by NMR.
Stopped-Flow Spectroscopy (UV-Vis or Infrared): This technique allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale. The appearance and disappearance of absorption bands corresponding to transient intermediates can be tracked.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the structures and energies of potential intermediates and transition states. These calculations can provide strong support for proposed mechanistic pathways.
In the context of this compound, a reaction with an alkylating agent might proceed through a transition state leading directly to the sulfone product. Mechanistic studies on related compounds suggest that under specific conditions, radical intermediates could also be involved, which could be detected using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov
Determination of Rate-Limiting Steps and Energy Barriers
Kinetic studies are fundamental to determining the rate-limiting step of a reaction and quantifying the energy barriers involved. By systematically varying the concentrations of reactants and the reaction conditions (e.g., temperature, solvent), a rate law can be established. This mathematical expression describes how the reaction rate depends on the concentration of each reactant.
The rate constant, k, is temperature-dependent and follows the Arrhenius equation, which allows for the calculation of the activation energy (Ea) – the minimum energy required for the reaction to occur. The electron-withdrawing 3-cyanophenyl group is expected to lower the activation energy for nucleophilic attack compared to an unsubstituted analogue, leading to a faster reaction rate. nih.govacs.org
| Substituent (R-C6H4CH2SO2Na) | Relative Rate Constant (krel) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| 4-OCH3 | 0.5 | 65 |
| 4-CH3 | 0.8 | 62 |
| H | 1.0 | 60 |
| 4-Cl | 3.5 | 55 |
| 3-CN | 15.0 | 50 |
The data in the hypothetical table illustrates the expected trend: electron-donating groups (-OCH₃, -CH₃) decrease the reaction rate and increase the activation energy relative to the unsubstituted compound, while electron-withdrawing groups (-Cl, -CN) increase the rate and lower the activation energy. The strong electron-withdrawing nature of the 3-cyano group leads to the most significant rate enhancement and the lowest energy barrier in this series.
Strategic Applications of Sodium 3 Cyanophenyl Methanesulfinate in Complex Molecular Construction
Building Block for Sophisticated Organosulfur Architectures
Sodium sulfinates are recognized as highly adaptable precursors for creating diverse organosulfur compounds through the formation of carbon-sulfur (C–S) and nitrogen-sulfur (N–S) bonds. nih.gov Sodium (3-cyanophenyl)methanesulfinate is particularly useful in this regard, enabling the introduction of a cyanophenylmethylsulfonyl group into various molecular scaffolds.
Synthesis of Structurally Diverse Aryl Sulfones with Nitrile Functionality
Aryl sulfones are a critical class of compounds with applications ranging from medicinal chemistry to polymer science. The reaction of this compound with various aryl electrophiles provides a direct pathway to aryl methyl sulfones bearing a nitrile group. Transition metal-catalyzed cross-coupling reactions are among the most effective methods for this transformation. mdpi.com For instance, copper- or palladium-catalyzed couplings with aryl halides (iodides, bromides, or chlorides) or aryl boronic acids can generate the desired C–S bond under relatively mild conditions. organic-chemistry.orgresearchgate.net These reactions typically exhibit broad functional group tolerance, allowing for the synthesis of a wide array of complex sulfones. mdpi.com
A nickel-catalyzed coupling reaction, activated by visible light with an organoboron photocatalyst, also presents a modern, greener approach for coupling sodium sulfinates with aryl bromides to yield sulfones. mdpi.com
| Aryl Partner (Ar-X) | Catalyst/Conditions | Product | Reaction Type |
|---|---|---|---|
| 4-Iodoanisole | CuI, L-Proline, DMSO | 1-((4-methoxybenzyl)sulfonyl)methyl)-3-cyanobenzene | Copper-Catalyzed Coupling |
| 4-Bromotoluene | NiCl2(dppf), Organoboron photocatalyst, visible light | 1-((4-methylbenzyl)sulfonyl)methyl)-3-cyanobenzene | Nickel-Catalyzed Photoredox Coupling |
| Phenylboronic acid | Pd(OAc)2, Xantphos, Base | 1-((benzyl)sulfonyl)methyl)-3-cyanobenzene | Palladium-Catalyzed Suzuki-Miyaura type Coupling |
| 1-Chloro-4-nitrobenzene | CuI, Amide Ligand, Base | 1-((4-nitrobenzyl)sulfonyl)methyl)-3-cyanobenzene | Copper-Catalyzed Coupling |
Preparation of Functionalized Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry. This compound serves as an excellent precursor for the synthesis of N-substituted (3-cyanophenyl)methanesulfonamides. A common and efficient method involves the reaction of the sulfinate salt with a diverse range of primary and secondary amines. nih.gov This transformation can be mediated by various reagents, such as ammonium (B1175870) iodide (NH₄I), which facilitates the formation of the N–S bond under metal-free conditions. nih.gov The reaction likely proceeds through the in-situ generation of a sulfonyl iodide intermediate, which is then readily attacked by the amine nucleophile. This method is valued for its operational simplicity and tolerance of a wide range of functional groups on both the amine and sulfinate components. nih.gov
| Amine Partner (R1R2NH) | Mediator/Solvent | Product |
|---|---|---|
| Aniline | NH₄I / CH₃CN | N-phenyl-1-(3-cyanophenyl)methanesulfonamide |
| Piperidine | NH₄I / CH₃CN | 1-(((3-cyanophenyl)methyl)sulfonyl)piperidine |
| Benzylamine | NH₄I / CH₃CN | N-benzyl-1-(3-cyanophenyl)methanesulfonamide |
| (R)-(-)-2-Amino-3-methyl-1-butanol | NH₄I / CH₃CN | (R)-N-(3-methyl-1-hydroxybutan-2-yl)-1-(3-cyanophenyl)methanesulfonamide |
Routes to Novel Sulfonate Esters and Related Derivatives
While the direct conversion of sodium sulfinates to sulfonate esters is less common, a reliable two-step synthetic route is well-established. This process involves the initial oxidation of this compound to its corresponding sulfonyl chloride. This intermediate is a highly reactive electrophile that can then be readily coupled with a variety of alcohols or phenols in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to furnish the desired sulfonate esters. This sequence allows for the synthesis of a broad spectrum of esters with diverse steric and electronic properties, dictated by the choice of alcohol. Sulfonate esters are not only stable compounds but also serve as valuable intermediates themselves, acting as excellent leaving groups in substitution and elimination reactions. eurjchem.com
| Alcohol Partner (R-OH) | Conditions (Step 2) | Product |
|---|---|---|
| Methanol (B129727) | Pyridine, CH₂Cl₂ | Methyl (3-cyanophenyl)methanesulfonate |
| Phenol | Triethylamine, CH₂Cl₂ | Phenyl (3-cyanophenyl)methanesulfonate |
| Isopropanol | Pyridine, CH₂Cl₂ | Isopropyl (3-cyanophenyl)methanesulfonate |
| tert-Butanol | Triethylamine, CH₂Cl₂ | tert-Butyl (3-cyanophenyl)methanesulfonate |
Participation in Cross-Coupling and Conjugate Addition Methodologies
Beyond serving as a precursor for fundamental organosulfur motifs, the sulfinate moiety of this compound enables its direct participation in powerful bond-forming reactions, including transition metal-catalyzed cross-couplings and nucleophilic conjugate additions.
Use in Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations
Transition metal-catalyzed cross-coupling reactions are a pillar of modern organic synthesis, enabling the precise formation of C–C and C–heteroatom bonds. rsc.org Sodium sulfinates are effective partners in these reactions, primarily for the formation of C–S bonds. nih.gov In this context, this compound can be coupled with (hetero)aryl halides and triflates using palladium or copper catalysts. scispace.com These reactions provide a convergent and modular route to the aryl sulfones discussed in section 4.1.1. The general catalytic cycle involves oxidative addition of the aryl electrophile to the low-valent metal center, followed by transmetalation with the sulfinate salt and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov
Furthermore, desulfinative cross-coupling reactions represent an advanced application where the sulfinate group acts as a leaving group. In these transformations, the entire sulfonyl moiety is replaced, allowing the (3-cyanophenyl)methyl group to be transferred to an aryl partner, thus forming a new C–C bond. These reactions expand the synthetic utility of the reagent beyond the construction of organosulfur compounds.
| Coupling Partner | Catalyst System | Bond Formed | Product Type |
|---|---|---|---|
| Aryl Halide | Pd or Cu Catalyst + Ligand | C(aryl)-S | Aryl Sulfone |
| Vinyl Bromide | CuI / Ligand | C(vinyl)-S | Vinyl Sulfone |
| Aryl Boronic Acid | Pd Catalyst + Ligand | C(aryl)-S | Aryl Sulfone |
| Aryl Silane (Desulfinative) | Pd Catalyst + Activator | C(aryl)-C(benzyl) | Diaryl Methane Derivative |
Regioselective Conjugate Additions to Electrophilic Acceptors
The sulfinate anion is a soft nucleophile, making it an ideal candidate for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyls and other electron-deficient alkenes (Michael acceptors). In this reaction, the sulfur atom of this compound attacks the electrophilic β-carbon of the acceptor, leading to the regioselective formation of a new C–S bond. This methodology provides a powerful tool for carbon chain extension while simultaneously installing the cyanophenylmethylsulfonyl group. The resulting products are highly functionalized molecules containing a sulfone moiety at the γ-position relative to the original electron-withdrawing group, opening avenues for further synthetic manipulations.
| Electrophilic Acceptor | Conditions | Product |
|---|---|---|
| Methyl acrylate | Protic solvent (e.g., EtOH), Base | Methyl 3-(((3-cyanophenyl)methyl)sulfonyl)propanoate |
| Acrylonitrile | Aprotic solvent (e.g., DMF) | 3-(((3-cyanophenyl)methyl)sulfonyl)propanenitrile |
| Methyl vinyl ketone | Protic solvent (e.g., EtOH), Base | 4-(((3-cyanophenyl)methyl)sulfonyl)butan-2-one |
| Phenyl vinyl sulfone | Aprotic solvent (e.g., DMF) | 1-((2-(phenylsulfonyl)ethyl)sulfonyl)methyl)-3-cyanobenzene |
Precursor for Advanced Organic Materials and Supramolecular Assemblies
The dual functionality of this compound makes it an attractive candidate for the construction of sophisticated organic materials and supramolecular structures. The cyanophenyl moiety can participate in various organic reactions and non-covalent interactions, such as dipole-dipole and π-π stacking, which are crucial for the formation of ordered assemblies. nih.govresearchgate.net Simultaneously, the sulfinate group offers a reactive handle for polymerization and a potential coordination site for metal ions.
Integration into Polymer Backbones
The incorporation of this compound into polymer backbones can be envisioned through several synthetic strategies, leveraging the reactivity of both the sulfinate and the cyanophenyl groups. The sulfonate group, a close relative of the sulfinate, has been successfully integrated into polymer structures to enhance properties like hydrophilicity and to create ion-exchange membranes. mdpi.comnih.gov The introduction of sulfonate groups can significantly alter the physicochemical properties of polymers, including their solubility and thermal stability. nih.govresearchgate.net
The nitrile (cyano) group is also a valuable functional group in polymer chemistry, known to enhance thermal stability and polarity of the material. lu.se Polymers containing nitrile groups, such as polyacrylonitrile, are widely used in various industrial applications. researchgate.net The presence of the cyanophenyl group in this compound could therefore be exploited to impart desirable characteristics to novel polymer architectures. researchgate.net
Advanced polymerization techniques, such as controlled radical polymerization, could potentially be employed to create well-defined polymers incorporating this monomer. nih.govnih.gov The resulting polymers, featuring both sulfinate (or oxidized sulfonate) and cyanophenyl side chains, would be expected to exhibit unique properties stemming from the combination of these functional groups. nih.govlibretexts.orgkobe-u.ac.jpresearchgate.net For instance, the sulfonate groups could facilitate ion transport, making the materials suitable for applications in fuel cells or batteries, while the cyanophenyl groups could enhance mechanical strength and thermal resistance. nih.gov
Below is a hypothetical data table outlining the potential properties of polymers incorporating this compound, based on the known effects of the individual functional groups.
| Property | Potential Influence of (3-cyanophenyl)methanesulfinate Moiety | Rationale |
| Thermal Stability | Increased | Nitrile groups are known to enhance thermal resistance in polymers. lu.se |
| Solubility | Tunable | The sulfonate/sulfinate group can increase hydrophilicity, while the cyanophenyl group is more hydrophobic, allowing for amphiphilic character. mdpi.comresearchgate.net |
| Ion-Exchange Capacity | Present | The sulfonate/sulfinate group can act as an ion-exchange site. nih.gov |
| Mechanical Strength | Potentially Enhanced | Polar nitrile groups can increase inter-chain attractions, improving mechanical properties. libretexts.org |
| Adhesion | Potentially Improved | The polarity imparted by both functional groups could enhance adhesion to various substrates. kobe-u.ac.jp |
Design of Ligands for Homogeneous and Heterogeneous Catalysis
The molecular structure of this compound is well-suited for the design of bifunctional ligands for both homogeneous and heterogeneous catalysis. Bifunctional ligands, which possess two or more distinct coordinating groups, can offer enhanced control over the activity and selectivity of metal catalysts. researchgate.netnsf.govhelsinki.fiescholarship.orgnih.govchinesechemsoc.org
In the context of homogeneous catalysis, the sulfinate group can act as a coordinating ligand for a variety of transition metals. nih.govrsc.org The oxygen atoms of the sulfinate can bind to a metal center, influencing its electronic properties and reactivity. The cyanophenyl group, on the other hand, can either coordinate to a metal through the nitrogen atom of the nitrile or serve as a structural backbone that positions other donor atoms for effective chelation. researchgate.net The combination of a "hard" oxygen-based sulfinate donor and a "borderline" nitrogen-based nitrile donor could lead to unique coordination environments and catalytic activities.
The following table summarizes the potential features and applications of ligands derived from this compound in catalysis.
| Feature | Application in Homogeneous Catalysis | Application in Heterogeneous Catalysis |
| Bifunctionality | Can lead to cooperative effects between the two donor sites, enhancing catalytic performance. nsf.govnih.gov | Provides multiple points of attachment for metal centers, potentially increasing catalyst stability. |
| Sulfinate Coordination | Can modulate the electronic properties of the metal center, influencing reactivity and selectivity. nih.govrsc.org | Can act as a strong anchoring site for metal nanoparticles on a support. |
| Cyanophenyl Group | The nitrile can act as a secondary coordination site or a structural element to control ligand geometry. researchgate.net | Can be used as a handle for covalent attachment to a solid support, facilitating catalyst recovery and reuse. researchgate.net |
| Potential Catalytic Reactions | Cross-coupling reactions, oxidation, reduction, and polymerization. | Hydrogenation, oxidation, and various organic transformations where catalyst recycling is desirable. |
Advanced Analytical Characterization Techniques for Sodium 3 Cyanophenyl Methanesulfinate and Its Derived Compounds
Comprehensive Spectroscopic Elucidation of Molecular Structures
Spectroscopic techniques are fundamental in determining the precise molecular structure of Sodium (3-cyanophenyl)methanesulfinate. By employing a combination of Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry, a detailed structural profile can be established.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)
High-resolution NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) (-CH₂) protons and the aromatic protons of the 3-cyanophenyl group. Based on data from similar benzyl (B1604629) derivatives and sulfinates, the methylene protons, being adjacent to both an aromatic ring and the electron-withdrawing sulfinate group, are predicted to appear as a singlet at approximately 4.0-4.5 ppm. The aromatic protons will present a more complex pattern in the range of 7.4-7.8 ppm, characteristic of a 1,3-disubstituted benzene (B151609) ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The methylene carbon is expected to resonate around 60-65 ppm. The aromatic carbons will appear between 110 and 140 ppm, with the carbon attached to the cyano group (ipso-carbon) and the carbon attached to the methylene group showing distinct chemical shifts. The nitrile carbon itself is typically found further downfield, around 118-120 ppm.
| Predicted NMR Spectral Data for (3-Cyanophenyl)methanesulfinate Anion | ||
|---|---|---|
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₂-SO₂⁻ | ~4.2 (singlet) | ~62 |
| Aromatic C-CN | - | ~113 |
| Aromatic C-CH₂ | - | ~138 |
| Aromatic C-H | ~7.75 (singlet-like) | ~132 |
| ~7.70 (doublet) | ~131 | |
| ~7.55 (triplet) | ~130 | |
| ~7.50 (doublet) | ~129 | |
| -C≡N | - | ~118 |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification
Vibrational spectroscopy is used to identify the specific functional groups present in the molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The sulfinate group (S=O) will exhibit strong characteristic stretching vibrations, generally found between 1000 and 1100 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching bands will be present in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also Raman active and typically appears in the same region as in the IR spectrum (2220-2240 cm⁻¹). researchgate.net The symmetric S=O stretch of the sulfinate group is expected to be a strong Raman band. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, often give a strong, sharp signal in the Raman spectrum, confirming the presence of the phenyl group. horiba.com
| Predicted Vibrational Spectroscopy Data | ||
|---|---|---|
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Nitrile (C≡N) | Stretching | 2220 - 2240 (Strong, Sharp) spectroscopyonline.comnih.gov |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
| Sulfinate (S=O) | Asymmetric & Symmetric Stretching | 1000 - 1100 (Strong) acs.orgs-a-s.org |
| C-S | Stretching | 650 - 750 |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of the (3-cyanophenyl)methanesulfinate anion with high precision, allowing for the unambiguous determination of its elemental formula (C₈H₆NO₂S⁻). The calculated exact mass of the anion is 180.0125 m/z. In negative ion mode ESI-HRMS, this would be the primary ion observed.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the parent ion (m/z 180.0) and inducing fragmentation. The predicted fragmentation pattern would likely involve two major pathways based on the analysis of similar structures. aaqr.orgnih.govresearchgate.net
Loss of Sulfur Dioxide (SO₂): A common fragmentation for sulfinates is the neutral loss of SO₂ (63.9619 u), which would result in a fragment ion corresponding to the 3-cyanobenzyl carbanion at m/z 116.0495.
Cleavage of the C-S bond: Cleavage of the benzylic carbon-sulfur bond would lead to the formation of the 3-cyanobenzyl radical or cation, with the primary fragment detected in negative mode likely being the methanesulfinate (B1228633) anion (CH₂SO₂⁻) at m/z 77.9832, although this is less commonly observed. The most prominent fragment is expected from the loss of SO₂.
| Predicted Mass Spectrometry Data | ||
|---|---|---|
| Ion | Formula | Predicted Exact Mass (m/z) |
| [M]⁻ (Parent Anion) | C₈H₆NO₂S⁻ | 180.0125 |
| [M - SO₂]⁻ | C₈H₆N⁻ | 116.0495 |
Chromatographic Separations and Purity Assessment
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
HPLC is the premier technique for the analysis of non-volatile, polar compounds like this compound. A reverse-phase method would be most suitable. helixchrom.com
Methodology: A typical method would employ a C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH adjusted to 3-7) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comhelixchrom.com The gradient would start with a high aqueous content and increase the organic proportion to elute the compound.
Detection: The 3-cyanophenyl group contains a chromophore, making UV-Vis detection highly effective. The maximum absorbance wavelength (λ_max) is expected to be in the range of 220-280 nm. For higher sensitivity and specificity, a mass spectrometer (LC-MS) could be used as the detector, monitoring the parent ion at m/z 180.0. Other detection methods like Evaporative Light Scattering Detection (ELSD) could also be employed if UV response is poor. sielc.com
| Proposed HPLC Method Parameters | |
|---|---|
| Parameter | Description |
| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Formate in Water (pH 4.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at ~230 nm or ESI-MS (Negative Ion Mode) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its salt nature and lack of volatility. However, analysis of the parent sulfinic acid is possible after conversion to a volatile derivative. jfda-online.com
Derivatization: To make the compound suitable for GC analysis, the polar sulfinate group must be chemically modified. Common derivatization strategies include:
Esterification: Reacting the sulfinic acid with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst (like BF₃) to form a more volatile sulfinate ester. researchgate.net
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. gcms.cz
Alkylation: Using alkylating agents to form stable sulfones, which are often amenable to GC analysis.
After derivatization, the resulting compound can be analyzed on a standard non-polar or medium-polarity GC column (e.g., DB-5 or DB-17) and detected by a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (GC-MS). mdpi.com
Supercritical Fluid Chromatography (SFC) for Chiral Separations (If applicable to derivatives)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced organic solvent consumption, and lower back pressures. chromatographyonline.comselvita.com The use of supercritical carbon dioxide as the primary mobile phase component makes SFC a "greener" analytical method. selvita.com This technique is particularly relevant for the analysis of pharmaceutical compounds and their derivatives, where enantiomeric purity is a critical quality attribute.
While specific applications of SFC for the chiral separation of derivatives of this compound are not extensively documented in publicly available literature, the principles of the technique suggest its high applicability. Should a derivative of this compound possess a stereocenter, SFC would be an ideal method for its enantiomeric resolution. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. mdpi.com
The efficiency of chiral SFC separations is influenced by several factors, including the choice of CSP, the composition of the mobile phase (specifically the type and concentration of the organic modifier or co-solvent), the column temperature, and the back pressure. nih.gov Common modifiers include alcohols such as methanol, ethanol, and isopropanol, which enhance the solvating power of the supercritical CO2 and interact with both the analyte and the stationary phase to improve selectivity and resolution. chromatographyonline.com
A typical workflow for developing a chiral SFC method involves screening a variety of chiral columns and mobile phase modifiers to identify the optimal conditions for separation. nih.gov Modern SFC systems can automate this screening process, allowing for rapid method development. youtube.com
To illustrate the potential data generated from a chiral SFC separation of a hypothetical chiral derivative of this compound, the following interactive data table presents a summary of screening results across different chiral stationary phases.
| Chiral Stationary Phase | Co-solvent | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak AD-H | Methanol | 2.5 | 3.1 | 1.8 |
| Chiralcel OD-H | Ethanol | 3.2 | 3.5 | 1.2 |
| Chiralpak AS-H | Isopropanol | 4.1 | 4.9 | 2.1 |
| Chiralcel OJ-H | Methanol | 2.8 | 2.8 | 0.0 |
This table contains hypothetical data for illustrative purposes.
X-Ray Crystallography for Definitive Solid-State Structural Determination
The process of X-ray crystallography involves several key steps: crystallization of the compound of interest, diffraction of X-rays by the crystal lattice, collection of diffraction data, and finally, solving and refining the crystal structure. nih.gov The resulting electron density map reveals the positions of the atoms within the crystal's unit cell.
Below is an interactive data table presenting hypothetical crystallographic data for this compound, illustrating the type of information that would be obtained from a successful X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Chemical Formula | C8H6NNaO2S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| α (°) | 90 |
| β (°) | 95.12 |
| γ (°) | 90 |
| Volume (ų) | 857.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.567 |
| R-factor (%) | 4.2 |
This table contains hypothetical data for illustrative purposes.
The definitive structural information provided by X-ray crystallography is critical for quality control, patent applications, and for understanding the chemical reactivity and physical properties of this compound.
Theoretical and Computational Chemistry Investigations of Sodium 3 Cyanophenyl Methanesulfinate
Electronic Structure and Bonding Analysis
A thorough analysis of the electronic structure and bonding would be the first step in a computational investigation of Sodium (3-cyanophenyl)methanesulfinate. This would reveal how electrons are distributed within the molecule and the nature of the chemical bonds, which dictates its stability and reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For this compound, DFT calculations would be employed to predict its ground state properties. This would involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. Key outputs from these calculations would typically include bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can provide insights into the charge distribution within the molecule, highlighting the electrostatic potential and identifying electron-rich and electron-poor regions. This information is crucial for understanding intermolecular interactions and potential sites for nucleophilic or electrophilic attack. While computational studies have been performed on various substituted phenyl derivatives and sulfinates, specific data for the (3-cyanophenyl)methanesulfinate anion is not presently available.
Hypothetical Data Table Based on General Chemical Principles:
Below is an example of a data table that could be generated from DFT calculations for the (3-cyanophenyl)methanesulfinate anion. Note: This data is illustrative and not based on actual published research for this specific molecule.
| Parameter | Predicted Value |
| S-O Bond Length (Å) | ~1.50 |
| S-C Bond Length (Å) | ~1.80 |
| C≡N Bond Length (Å) | ~1.15 |
| O-S-O Bond Angle (°) | ~110 |
| Charge on Sulfur Atom | Partial Positive |
| Charge on Oxygen Atoms | Partial Negative |
Molecular Orbital Analysis and Frontier Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the molecular orbitals of this compound would provide a deeper understanding of its electronic properties and reactivity. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For the (3-cyanophenyl)methanesulfinate anion, one would expect the HOMO to be localized primarily on the sulfinate group's oxygen and sulfur atoms, while the LUMO might be distributed over the cyanophenyl ring's π-system.
Reaction Pathway Modeling and Mechanistic Predictions
Computational chemistry is a powerful tool for modeling chemical reactions, allowing researchers to map out the energy landscape of a reaction pathway and predict its mechanism.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations
To understand how this compound participates in chemical reactions, one would computationally model its reaction with other reagents. This involves locating the transition state—the highest energy point along the reaction pathway. Algorithms exist to search for and optimize the geometry of these transient structures.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species. This provides a detailed picture of the geometric changes the molecule undergoes during the reaction.
Prediction of Regio- and Stereoselectivity in Chemical Transformations
Many chemical reactions can yield multiple products (isomers). Computational modeling can predict the preferred outcome by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier (corresponding to the most stable transition state) is generally the one that proceeds fastest and yields the major product. This allows for the prediction of regioselectivity (which part of a molecule reacts) and stereoselectivity (the spatial arrangement of the product). For reactions involving the (3-cyanophenyl)methanesulfinate anion, such as nucleophilic attack, these predictions would be crucial for synthetic planning.
Conformation Analysis and Molecular Dynamics Simulations
The (3-cyanophenyl)methanesulfinate anion possesses rotational freedom around its single bonds, particularly the bond connecting the methylene (B1212753) group to the phenyl ring and the bond between the sulfur and carbon atoms. This means the molecule can exist in various spatial arrangements, or conformations.
Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers to rotation between them. This is typically done by systematically rotating a bond and calculating the energy at each step, generating a potential energy surface.
Molecular Dynamics (MD) simulations could provide further insight into the dynamic behavior of this compound. In an MD simulation, the movements of the atoms are calculated over time based on classical mechanics. This can reveal how the molecule behaves in different environments (e.g., in a solvent), its flexibility, and how it interacts with other molecules. Such simulations would be particularly useful for understanding its behavior in solution.
Predictive Modeling for Chemical Reactivity and Selectivity in Analogous Systems
Predictive modeling in chemistry leverages computational and theoretical methods to forecast the behavior of molecules in chemical reactions, offering insights into their reactivity and selectivity. For a compound like this compound, which belongs to the broader class of organosulfur compounds, particularly aryl sulfinates, predictive models can be invaluable. These models help in understanding how the structural and electronic properties of analogous systems influence their chemical behavior, thereby allowing for the rational design of reactions and the prediction of their outcomes. The primary approaches in this domain include linear free-energy relationships (LFERs), such as the Hammett equation, and modern computational techniques, including machine learning and quantum chemical calculations.
The reactivity of aryl sulfinates is significantly influenced by the nature of the substituents on the aromatic ring. These substituent effects can be quantified and predicted using Linear Free-Energy Relationships (LFERs), with the Hammett equation being a cornerstone in this type of analysis. wikipedia.orgic.ac.uklibretexts.orgutdallas.edu The Hammett equation is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant for the reaction with a substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and quantifies its electron-donating or electron-withdrawing ability.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. wikipedia.orglibretexts.org
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state. Conversely, a negative ρ value indicates that electron-donating groups enhance the reaction rate by stabilizing a positive charge in the transition state. The magnitude of ρ reflects the degree of charge development in the transition state. libretexts.org
While a specific Hammett study for this compound was not found, the principles can be illustrated with analogous systems where a sulfur-containing nucleophile is involved. For instance, a study on the Michael addition of thiols to 3-cinnamoylcoumarin derivatives provides a relevant Hammett plot, demonstrating the quantitative relationship between substituent effects and nucleophilic reactivity. researchgate.net In this analogous system, the rate of nucleophilic attack by the thiol is correlated with the Hammett substituent constants of the substituents on the cinnamoyl moiety. The positive slope of the Hammett plot in such a reaction would indicate that electron-withdrawing groups on the electrophile enhance the reaction rate by making the reaction center more electron-deficient and susceptible to nucleophilic attack.
The data from such a study can be tabulated to illustrate the predictive power of the Hammett equation. The following interactive table shows hypothetical data for the thiolysis of a series of substituted 3-cinnamoylcoumarins, which serves as a model for predicting the reactivity of analogous systems.
| Substituent (X) | Hammett Constant (σ) | Relative Rate Constant (log(k/k₀)) |
|---|---|---|
| -OCH₃ | -0.27 | -0.45 |
| -CH₃ | -0.17 | -0.28 |
| -H | 0.00 | 0.00 |
| -Cl | 0.23 | 0.38 |
| -CN | 0.66 | 1.10 |
| -NO₂ | 0.78 | 1.30 |
In the context of this compound, the cyanophenyl group itself contains a potent electron-withdrawing cyano group. Based on the principles of LFERs, it can be predicted that the nucleophilicity of the sulfinate would be attenuated compared to an unsubstituted benzenemethanesulfinate. Furthermore, the position of the cyano group (meta) influences its electronic effect, which is captured by its specific Hammett constant.
Modern computational chemistry provides more sophisticated tools for predicting chemical reactivity and selectivity. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways of aryl sulfinates. These calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies. The activation energy barrier, calculated as the difference in energy between the transition state and the reactants, is a direct indicator of reaction kinetics. By computing these barriers for a series of analogous sulfinates with different substituents, a quantitative prediction of their relative reactivities can be achieved.
Machine learning has also emerged as a powerful tool for predicting the outcomes of chemical reactions. iitd.ac.in These models can be trained on large datasets of known reactions to learn the complex relationships between the structures of reactants and the resulting products and their ratios. For analogous systems to this compound, a machine learning model could be trained to predict the regioselectivity or stereoselectivity of its reactions based on molecular descriptors. These descriptors can range from simple constitutional parameters to complex quantum chemical properties. Once trained, these models can make rapid and accurate predictions for new, un-tested substrates, thereby accelerating the discovery and optimization of chemical reactions.
For example, in palladium-catalyzed cross-coupling reactions, where aryl sulfinates are used as nucleophilic coupling partners, predictive models can help in understanding the factors that govern reaction efficiency and selectivity. nih.govresearchgate.netnih.govrsc.org The electronic properties of the substituents on both the aryl sulfinate and the coupling partner, as well as the nature of the catalyst and ligands, all play a crucial role. Predictive models can untangle these intricate relationships and guide the selection of optimal reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
